molecular formula C7H8N2O3 B1358677 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 518990-20-0

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No. B1358677
M. Wt: 168.15 g/mol
InChI Key: YICMXCDJSOOXSM-UHFFFAOYSA-N
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Description

“1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” is a heterocyclic compound. It has a CAS Number of 518990-20-0 and a molecular weight of 168.15 . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of “1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” is C7H8N2O3 . The InChI code is 1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) .


Physical And Chemical Properties Analysis

“1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” is a solid at room temperature . The storage temperature is normal, and it should be sealed in dry conditions .

Scientific Research Applications

. It’s a solid substance that should be stored sealed in a dry place at room temperature . , indicating it’s suitable for use in various research applications.

Chemical Synthesis

  • Results : The synthesis of these derivatives can lead to compounds with diverse and valuable synthetic, biological, and photophysical properties .

Biological Activity

  • Results : The biological activity of these derivatives would be evaluated through various bioassays and could lead to the development of new therapeutic agents .

Pharmaceutical Research

  • Results : The efficacy of these molecules would be determined through pharmacological testing and could contribute to the discovery of new drugs .

Photophysical Studies

  • Results : Findings could lead to applications in optoelectronics or as sensors .

Industrial Chemistry

  • Results : The production of these chemicals could enhance industrial processes or lead to the development of new materials .

Agrochemical Research

  • Results : The performance of these agrochemicals would be assessed in terms of their effectiveness, safety, and environmental impact .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)6-4-3-12-2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICMXCDJSOOXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625968
Record name 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

CAS RN

933694-89-4, 518990-20-0
Record name 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933694-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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